Binding Affinity for BCL6 BTB Domain: FX1 vs. 79-6 and SMRT
FX1 exhibits a significantly higher binding affinity for the BCL6 BTB domain compared to both the endogenous corepressor SMRT and its structural analog 79-6. The dissociation constant (Kd) of FX1 is 7 μM, which represents a 4.3-fold improvement over SMRT (Kd = 30 μM) and an 18.4-fold improvement over the first-generation inhibitor 79-6 (Kd = 129 μM) . This enhanced binding translates to more effective disruption of the BCL6 repression complex .
| Evidence Dimension | Binding Affinity (Kd) for BCL6 BTB Domain |
|---|---|
| Target Compound Data | 7 μM |
| Comparator Or Baseline | SMRT (Kd = 30 μM), 79-6 (Kd = 129 μM) |
| Quantified Difference | 4.3-fold higher affinity than SMRT; 18.4-fold higher affinity than 79-6 |
| Conditions | In vitro binding assay |
Why This Matters
Higher binding affinity directly correlates with more potent target engagement and functional inhibition, making FX1 the superior choice for studies requiring robust BCL6 BTB domain blockade.
